
2-Buteno, 1,3-dicloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1,3-dichloro- is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is primarily used in organic synthesis. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the chlorine atoms around the double bond.
Synthetic Routes and Reaction Conditions:
Hydrochlorination of 2-chloro-1,3-butadiene: This method involves the addition of hydrochloric acid to 2-chloro-1,3-butadiene in the presence of a copper chloride catalyst.
Thermal Cracking: Another method involves the thermal cracking of crude 1,3-dichloro-2-butene.
Industrial Production Methods: The industrial production of 2-Butene, 1,3-dichloro- typically involves the hydrochlorination process mentioned above. This method is preferred due to its efficiency and the high yield of the desired product.
Types of Reactions:
Substitution Reactions: 2-Butene, 1,3-dichloro- can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Addition Reactions: This compound can also participate in addition reactions, such as the addition of hydrogen chloride to form 1-chloro-2-butene.
Common Reagents and Conditions:
Sodium Amide: Used in substitution reactions to replace chlorine atoms.
Hydrogen Chloride: Used in addition reactions to add across the double bond.
Major Products:
1-Chloro-1,3-butadiene: Formed from substitution reactions.
1-Chloro-2-butene: Formed from addition reactions.
Aplicaciones Científicas De Investigación
2-Butene, 1,3-dichloro- has several applications in scientific research:
Mecanismo De Acción
Target of Action
1,3-Dichlorobut-2-ene, also known as 2-Butene, 1,3-dichloro-, is an organic compound that primarily targets organic molecules in chemical reactions. It is often used as an intermediate in various chemical synthesis processes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been found to undergo a reaction with 1,2-ethanedithiol in the hydrazine hydrate–KOH system . This reaction involves several consecutive stages, including the nucleophilic substitution of the chlorine atom on the sp3-carbon atom by a sulfur atom (S N 2 mechanism) to form a monosubstitution product .
Biochemical Pathways
The affected biochemical pathways involve the formation of various intermediates and end products. For example, in the reaction with 1,2-ethanedithiol, the monosubstitution product undergoes dehydrochlorination under the action of alkali by the bimolecular mechanism E2 to form an acetylene intermediate . This intermediate then undergoes ring closure via the intramolecular nucleophilic attack of the free thiolate group on the β-carbon atom of the acetylene fragment, yielding the final dithiane derivative .
Pharmacokinetics
Its octanol/water partition coefficient (log Pow) is 2.84, indicating that it is more soluble in octanol than in water . This suggests that the compound may have good bioavailability in organisms, as it can readily cross biological membranes.
Result of Action
The molecular and cellular effects of 1,3-Dichlorobut-2-ene’s action depend on the specific reactions it is involved in. In the case of the reaction with 1,2-ethanedithiol, the result is the formation of a dithiane derivative .
Análisis Bioquímico
Biochemical Properties
2-Butene, 1,3-dichloro- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially altering their function. Additionally, 2-Butene, 1,3-dichloro- can interact with glutathione, a critical antioxidant in cells, leading to the formation of conjugates that are excreted from the body .
Cellular Effects
The effects of 2-Butene, 1,3-dichloro- on cells are diverse and can impact various cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases. Furthermore, 2-Butene, 1,3-dichloro- can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Butene, 1,3-dichloro- exerts its effects through several mechanisms. One primary mechanism is the formation of adducts with nucleophilic sites on proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific site of interaction. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modify cellular components and signaling pathways. These molecular interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butene, 1,3-dichloro- have been studied over various time frames. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and heat. Long-term exposure to 2-Butene, 1,3-dichloro- has been shown to cause persistent changes in cellular function, including sustained activation of stress response pathways and alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Butene, 1,3-dichloro- in animal models vary with dosage. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects .
Metabolic Pathways
2-Butene, 1,3-dichloro- is metabolized primarily through the action of cytochrome P450 enzymes, leading to the formation of epoxides and other reactive intermediates. These metabolites can further interact with cellular macromolecules, leading to detoxification or toxic effects. The compound can also influence metabolic flux by altering the activity of key enzymes involved in energy production and detoxification pathways .
Transport and Distribution
Within cells and tissues, 2-Butene, 1,3-dichloro- is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its localization and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Butene, 1,3-dichloro- is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can localize to mitochondria, where it may induce oxidative stress and affect mitochondrial function. Targeting signals and post-translational modifications can further influence its distribution within cells .
Comparación Con Compuestos Similares
1,4-Dichloro-2-butene: This compound has chlorine atoms in the terminal positions and is more toxic compared to 2-Butene, 1,3-dichloro-.
3,4-Dichlorobutene-1: This compound has only one terminal chlorine atom and is less toxic than 1,4-Dichloro-2-butene.
Uniqueness: 2-Butene, 1,3-dichloro- is unique due to its specific arrangement of chlorine atoms and the double bond, which allows it to participate in a variety of chemical reactions. Its ability to act as an intermediate in the synthesis of important industrial chemicals and polymers highlights its significance in organic chemistry.
Propiedades
Número CAS |
926-57-8 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
(E)-1,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
Clave InChI |
WLIADPFXSACYLS-DUXPYHPUSA-N |
SMILES |
CC(=CCCl)Cl |
SMILES isomérico |
C/C(=C\CCl)/Cl |
SMILES canónico |
CC(=CCCl)Cl |
Punto de ebullición |
131 °C 126 °C |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID |
Densidad |
1.161 Relative density (water = 1): 1.2 |
Punto de inflamación |
27 °C 80 °F (CLOSED CUP) 27 °C c.c. |
melting_point |
-75 °C |
| 7415-31-8 926-57-8 |
|
Descripción física |
Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |
Pictogramas |
Flammable; Acute Toxic; Irritant |
Solubilidad |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |
Sinónimos |
1,3-dichloro-2-butene |
Densidad de vapor |
4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |
Presión de vapor |
12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |
Origen del producto |
United States |
Q1: What are the primary synthetic applications of 1,3-Dichlorobut-2-ene?
A1: 1,3-Dichlorobut-2-ene serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, it is utilized in the preparation of:
- 2-Methylbenzo[b]furans: Researchers successfully synthesized a series of 2-methylbenzo[b]furans by first reacting 1,3-dichlorobut-2-ene with phenols to yield aryl 2-chloroprop-2-enyl ethers, followed by Claisen rearrangement and acid-catalyzed cyclization. []
- 2-Methylbenzo[b]thiophens: Similar to the synthesis of 2-methylbenzo[b]furans, 1,3-dichlorobut-2-ene reacts with thiophenols, ultimately leading to the formation of 2-methylbenzo[b]thiophens upon heating in N,N-diethylaniline. []
- 4-Methyl-2H-chromenes: The reaction of 1,3-dichlorobut-2-ene with phenol can also be directed towards the formation of 4-methyl-2H-chromenes through a thermal cyclization process. []
- Vinyl acetylene: 1,3-Dichlorobut-2-ene undergoes dehydrochlorination in the presence of caustic potassium and ethylene glycol to yield commercially valuable vinyl acetylene. []
Q2: How does the regioselectivity of 1,3-dichlorobut-2-ene in cycloaddition reactions influence product formation?
A: The reaction of 1,3-dichlorobut-2-ene with nitrile oxides in [3+2] cycloaddition reactions exhibits regioselectivity, leading to mixtures of 4-(chloromethyl)isoxazoles and 5-(chloromethyl)isoxazoles. The product ratio is influenced by steric hindrance at the terminal carbon of the alkene double bond. Notably, the resulting regioisomers display different dehydrochlorination properties, potentially influencing subsequent synthetic steps. []
Q3: Can you elaborate on the use of 1,3-dichlorobut-2-ene in synthesizing sulfur-containing compounds?
A: 1,3-Dichlorobut-2-ene reacts with organic dichalcogenides in the presence of hydrazine hydrate and alkali to afford various sulfur-containing compounds. While specific examples were not provided in the abstract, this reaction highlights the versatility of 1,3-dichlorobut-2-ene in accessing diverse chalcogenated derivatives. []
Q4: Beyond heterocycles, what other applications does 1,3-dichlorobut-2-ene have in organic synthesis?
A: 1,3-Dichlorobut-2-ene serves as a model compound for studying the phenylation of polyvinyl chloride (PVC) using triphenylaluminum. The reaction aims to replace labile allylic chlorines in PVC with more stable phenyl groups, thereby improving its heat stability. Researchers investigated the reaction mechanism and kinetics using 1,3-dichlorobut-2-ene as a simplified representation of the allylic chloride moieties present in PVC. []
Q5: Are there computational studies available on the reactivity of 1,3-dichlorobut-2-ene?
A: Quantum chemical calculations were employed to investigate the reaction mechanism of 1,3-dichlorobut-2-ene with ethane-1,2-dithiol in a hydrazine hydrate-KOH system. [] These calculations likely provided insights into the reaction pathway and energetics, although the abstract doesn't delve into specific findings.
Q6: How does the industrial production of vinyl acetylene from 1,3-dichlorobut-2-ene impact its availability and cost-effectiveness as a reagent?
A: The development of a low-tonnage production process for vinyl acetylene based on the dehydrochlorination of 1,3-dichlorobut-2-ene suggests its potential availability on a larger scale. [] This process could potentially make 1,3-dichlorobut-2-ene a more accessible and cost-effective starting material for various synthetic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



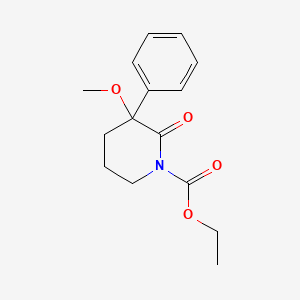
![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)
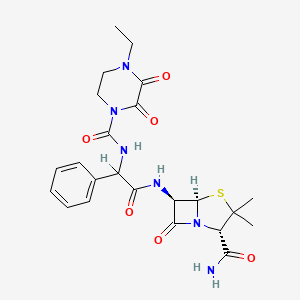
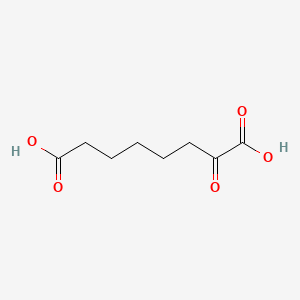


![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)
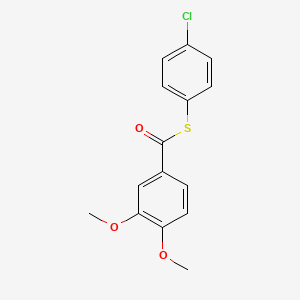
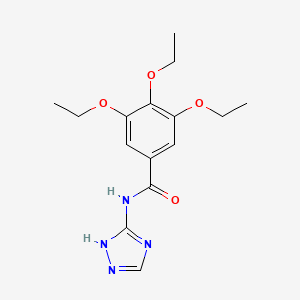

![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)
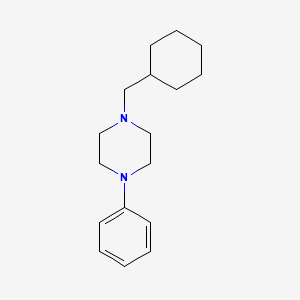
![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
